Regioisomeric Differentiation: N1- vs. C2-Substitution Dictates Physicochemical and Biological Properties
The target compound, 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine, is an N1-substituted benzimidazole, whereas its closest analog, 3-(1H-benzimidazol-2-yl)propan-1-amine (CAS 42784-26-9), is a C2-substituted isomer . This regioisomeric difference results in a distinct hydrogen bond donor/acceptor profile: the N1-substituted compound has two hydrogen bond donors (the primary amine and the benzimidazole NH) and three acceptors, while the C2-substituted analog has an additional donor due to the benzimidazole NH group . This difference directly impacts binding interactions in kinase active sites, as demonstrated by the reported GSK-3β IC50 of 200 nM for the N1-substituted compound in cellular assays [1].
| Evidence Dimension | Regioisomerism and hydrogen bond profile |
|---|---|
| Target Compound Data | N1-substituted benzimidazole; 2 hydrogen bond donors, 3 acceptors; GSK-3β cellular IC50 = 200 nM |
| Comparator Or Baseline | 3-(1H-benzimidazol-2-yl)propan-1-amine (CAS 42784-26-9); C2-substituted benzimidazole; 3 hydrogen bond donors, 3 acceptors; GSK-3β inhibitory activity not reported for this specific compound |
| Quantified Difference | Regioisomeric difference alters hydrogen bond donor count and kinase inhibitory potency |
| Conditions | In vitro cellular assay for GSK-3β inhibition in human U2OS cells [1] |
Why This Matters
Regioisomer selection directly impacts synthetic route outcomes and biological target engagement; substituting the C2-isomer will yield a different compound with altered hydrogen-bonding capacity and likely divergent kinase inhibition profiles.
- [1] BindingDB. Entry BDBM50613394. CHEMBL5278465. IC50: 200 nM for GSK-3 inhibition in U2OS cells. View Source
